7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl and Methylphenyl Groups: These groups can be introduced via substitution reactions using suitable reagents.
Attachment of the Trimethylcyclohexyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the bulky trimethylcyclohexyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with a related structure, also investigated for their biological activities.
Uniqueness
7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the bulky trimethylcyclohexyl group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C28H32N4 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H32N4/c1-19-9-8-12-23(14-19)32-17-24(21-10-6-5-7-11-21)25-26(29-18-30-27(25)32)31-22-13-20(2)15-28(3,4)16-22/h5-12,14,17-18,20,22H,13,15-16H2,1-4H3,(H,29,30,31) |
InChI Key |
POPIZNUTAKRJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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